molecular formula C19H25NOS B11485248 2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide

2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide

Cat. No.: B11485248
M. Wt: 315.5 g/mol
InChI Key: BURTTWFRDSCEQC-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a 4-(2-methylpropyl)phenyl group at the C2 position and a 2-(thiophen-2-yl)ethylamine substituent at the amide nitrogen. Its molecular formula is C₁₉H₂₅NOS, with a molecular weight of 315.48 g/mol (calculated from standard atomic weights). While direct pharmacological data for this compound are sparse in the literature, its structural analogs (e.g., melatonin receptor agonists, β₂-adrenoceptor ligands) highlight its relevance in drug discovery .

Properties

Molecular Formula

C19H25NOS

Molecular Weight

315.5 g/mol

IUPAC Name

2-[4-(2-methylpropyl)phenyl]-N-(2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C19H25NOS/c1-14(2)13-16-6-8-17(9-7-16)15(3)19(21)20-11-10-18-5-4-12-22-18/h4-9,12,14-15H,10-11,13H2,1-3H3,(H,20,21)

InChI Key

BURTTWFRDSCEQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NCCC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide typically involves multiple steps:

    Formation of the Phenyl Intermediate: The initial step involves the alkylation of 4-bromoacetophenone with 2-methylpropyl bromide in the presence of a base such as potassium carbonate to form 4-(2-methylpropyl)acetophenone.

    Introduction of the Thiophene Group: The next step involves the reaction of 4-(2-methylpropyl)acetophenone with 2-bromoethyl thiophene in the presence of a palladium catalyst to form 2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]acetamide.

    Amidation Reaction: The final step is the conversion of the acetamide to the propanamide by reacting with propanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amine.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, leading to the modulation of biological pathways. For example, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and pharmacological features of the target compound with its closest analogs:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance References
Target: 2-[4-(2-Methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide C₁₉H₂₅NOS 315.48 - 4-(2-Methylpropyl)phenyl
- N-(2-thiophen-2-yl-ethyl)
Hypothetical CNS/GPCR modulation (inferred from structural analogs)
(2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide (Imp. C(EP)) C₁₃H₁₉NO 205.30 - 4-(2-Methylpropyl)phenyl
- Unsubstituted amide
Pharmaceutical impurity (ibuprofen-related synthesis)
Reparixin (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide C₁₄H₂₁NO₃S 283.39 - 4-(2-Methylpropyl)phenyl
- N-methylsulfonyl
CXCR1/2 chemokine receptor inhibitor; anti-inflammatory clinical candidate
N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylpropanamide C₂₂H₃₀N₂O₂S 386.55 - Piperidinyl core
- Thiophen-2-ylethyl
- N-phenylpropanamide
Opioid receptor ligand (structural similarity to fentanyl analogs)
Tasimelteon (Hetlioz) C₁₅H₁₉NO₂ 245.32 - Dihydrobenzofuranylcyclopropylmethyl
- Propanamide
MT₁/MT₂ melatonin receptor agonist; approved for Non-24 sleep-wake disorder
2-Chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide C₁₁H₁₅ClN₂O₃S 290.77 - Chlorinated propanamide
- 4-Sulfamoylphenethyl
Anticonvulsant/analgesic potential (sulfonamide moiety)

Key Observations

Structural Variations and Bioactivity :

  • The target compound ’s thiophen-2-yl ethyl group distinguishes it from ibuprofen-related impurities (e.g., Imp. C(EP)) and reparixin. The thiophene moiety may enhance binding to aromatic-rich receptors (e.g., serotonin or dopamine receptors) compared to sulfonamide or methylsulfonyl groups .
  • Reparixin ’s methylsulfonyl group improves solubility and target specificity for chemokine receptors, whereas the target compound’s thiophen-2-yl group may prioritize CNS penetration .

Pharmacokinetic and Physicochemical Properties :

  • The target compound ’s calculated logP (≈3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. This contrasts with tasimelteon (logP ~2.5), which prioritizes rapid CNS absorption .
  • The chloro and sulfamoyl substituents in 2-chloro-N-[2-(4-sulfamoylphenyl)ethyl]propanamide introduce polar interactions, likely reducing blood-brain barrier penetration compared to the target compound .

Synthetic Pathways: The target compound’s synthesis likely follows amide coupling strategies similar to those in , where 2-[4-(2-methylpropyl)phenyl]propanoic acid derivatives are reacted with amines like 2-(thiophen-2-yl)ethylamine .

Biological Activity

Chemical Structure and Properties

Chemical Formula : C15_{15}H21_{21}N1_{1}S1_{1}

The compound consists of a propanamide backbone with a substituted phenyl group and a thiophene moiety. The presence of these functional groups contributes to its biological activity.

Table 1: Structural Features

FeatureDescription
Molecular Weight245.40 g/mol
LogP3.5 (indicates lipophilicity)
SolubilitySoluble in organic solvents
Functional GroupsAmide, phenyl, thiophene

Antimicrobial Activity

Recent studies indicate that compounds similar to 2-[4-(2-methylpropyl)phenyl]-N-[2-(thiophen-2-yl)ethyl]propanamide exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural similarities.

Case Study : A study evaluated the antimicrobial effects of various thiophene derivatives against Staphylococcus aureus and Escherichia coli , revealing minimum inhibitory concentrations (MICs) in the range of 5-20 µg/mL for the most active compounds .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also noteworthy. Compounds with similar amide structures have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Research Findings : In a controlled experiment, a related compound demonstrated a reduction in inflammation markers in lipopolysaccharide (LPS)-stimulated macrophages by approximately 40% at a concentration of 10 µM .

Analgesic Properties

The analgesic effects of amide-based compounds have been widely studied. Preliminary assessments suggest that This compound may exhibit pain-relieving properties through modulation of the central nervous system pathways.

Case Study : A recent pharmacological study found that a structurally analogous compound reduced pain responses in animal models by acting on opioid receptors .

The biological activity of This compound can be attributed to several mechanisms:

  • Receptor Interaction : Potential interactions with serotonin and dopamine receptors may underlie its analgesic effects.
  • Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation.
  • Antimicrobial Mechanism : The thiophene ring may disrupt microbial cell membranes, leading to cell lysis.

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